![molecular formula C18H18FN3O4 B2367213 Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-25-2](/img/structure/B2367213.png)
Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate
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Description
“Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate” is a chemical compound . It is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis of Complex Organic Compounds
This compound is used in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of (3R,3aR,4S,4aR,5S,9aR)-4-Hydroxy-4a,5-Dimethyl-3-{[4-(4-Fluorophenyl)-Piperazino]Methyl}-3a,4,4a,5,6,7,9,9a-Octahydronaphtho[2,3-b]Furan-2(3H)-One .
Biological Activity Studies
The compound has been studied for its broad spectrum of biological activity . It has been found to have potential as a prodrug .
Antibacterial Activity
Derivatives of the compound have been synthesized and evaluated for their antibacterial activity against human pathogenic organisms such as Escherichia coli, Bacillus subtilis, and Staphylococcus typhi .
Drug Discovery
The compound has applications in various aspects of drug discovery, ranging from cutting-edge research through combinatorial chemistry and target-templated in situ chemistry, to proteomics and DNA research using bioconjugation reactions .
Anti-tumor Activity
Novel 1,2,4-s-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, which includes this compound, have been synthesized and screened for anti-tumor activity . They showed excellent inhibitory activity against CDC25B .
Development of Antifungal Drugs
The compound has been used in the development of antifungal drugs . Triazole antifungal drugs include fluconazole, isavuconazole, itraconazole, voriconazole, pramiconazole, and posaconazole .
properties
IUPAC Name |
methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c1-26-18(23)13-2-7-16(17(12-13)22(24)25)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDYYDHPSPFJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate |
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